molecular formula C7H6ClN3O2 B13344976 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B13344976
M. Wt: 199.59 g/mol
InChI Key: WFKMKZYNSHQZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole (C 8 H 7 ClN 4 O 2 , MW: 226.62 g/mol) is a bifunctional chemical scaffold designed for pharmaceutical and agrochemical research. It integrates two privileged heterocyclic systems: a 1,2,4-oxadiazole ring and a 5-methylisoxazole moiety. The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, serving as a stable surrogate for ester and amide functionalities, which can improve metabolic stability in candidate molecules . The reactive chloromethyl (-CH 2 Cl) group at the 5-position of the oxadiazole provides a versatile handle for further synthetic elaboration via nucleophilic substitution, facilitating the creation of diverse compound libraries . Introduced haloalkyl groups, particularly chloromethyl, on the 1,2,4-oxadiazole core have been shown to significantly enhance biological activity in nematicidal applications, suggesting potential for developing novel active ingredients . The integrated 5-methylisoxazole fragment is a common pharmacophore in medicinal chemistry, contributing to the compound's potential to interact with various biological targets. This makes the reagent a valuable intermediate for researchers synthesizing novel compounds for evaluating anticancer, antimicrobial, and other biological activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

5-(chloromethyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H6ClN3O2/c1-4-2-5(10-12-4)7-9-6(3-8)13-11-7/h2H,3H2,1H3

InChI Key

WFKMKZYNSHQZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CCl

Origin of Product

United States

Preparation Methods

Method Overview:

This classical approach involves the cyclization of amidoximes with acyl chlorides or activated carboxylic acids to produce 1,2,4-oxadiazoles. The process typically proceeds under reflux conditions in inert solvents, with catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) to enhance yields.

Reaction Scheme:

Amidoxime + Acyl chloride → 1,2,4-oxadiazole derivative

Key Experimental Conditions:

Parameter Details
Reagents Amidoximes (e.g., benzamidoxime), acyl chlorides (e.g., chloracetyl chloride)
Catalysts Pyridine, TBAF
Solvent Dichloromethane (DCM), tetrahydrofuran (THF)
Temperature Reflux (~60-80°C)
Reaction Time 4–12 hours
Yield Typically 50–85%, depending on substituents

Research Data:

  • Tiemann and Krüger's method involves amidoximes reacting with acyl chlorides, producing 1,2,4-oxadiazoles with moderate to high yields (up to 85%) under reflux in pyridine.

  • Use of coupling reagents like EDC, DCC, or CDI with activated carboxylic acids (methyl or ethyl esters) further improves the process, although yields vary (Table 1).

Notes:

  • Harsh conditions and purification challenges are common, especially with substituted amidoximes bearing sensitive groups.

Chloromethylation of 1,2,4-Oxadiazoles

Method Overview:

Chloromethylation involves introducing a chloromethyl group at the 5-position of the oxadiazole ring via reaction with chloromethylating agents such as chloromethyl methyl ether or chloracetyl chloride under basic or acidic conditions.

Reaction Scheme:

Pre-formed 1,2,4-oxadiazole + Chloromethylating agent → 5-(Chloromethyl)-1,2,4-oxadiazole

Experimental Conditions:

Parameter Details
Reagents Chloromethyl methyl ether or chloracetyl chloride
Base Triethylamine (TEA), pyridine
Solvent DCM, acetonitrile
Temperature 0°C to room temperature
Reaction Time 6–12 hours
Yield Up to 99% (e.g., for chloromethyl derivatives)

Research Data:

  • A representative synthesis involves reacting benzamidoxime with chloracetyl chloride in DCM, with triethylamine as base, at 0°C, followed by refluxing for 12 hours, yielding the chloromethylated oxadiazole with high efficiency (Table 2).

  • For example, the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole achieved yields of approximately 99% under optimized conditions.

Notes:

  • The chloromethylation step is crucial for subsequent nucleophilic substitutions, such as cyanide addition, enabling further functionalization.

Cyclization of Benzamidoximes with Chlorocarbonyl Derivatives

Method Overview:

This approach involves initial formation of benzamidoximes from corresponding nitriles or amides, followed by cyclization with chlorocarbonyl reagents such as chlorocarbonyl chloride (phosgene derivative) or phosphorus oxychloride (POCl₃).

Reaction Scheme:

Benzamidoxime + Chlorocarbonyl reagent → 1,2,4-oxadiazole intermediate

Experimental Conditions:

Parameter Details
Reagents Benzamidoxime, POCl₃ or chlorocarbonyl chloride
Solvent DCM or pyridine
Temperature 0°C to reflux (~80°C)
Reaction Time 4–8 hours
Yield 70–85%

Research Data:

  • The use of POCl₃ with benzamidoximes results in cyclization to oxadiazoles with yields exceeding 80%, as reported in multiple studies.

  • The process involves initial formation of acylated intermediates, followed by intramolecular cyclization under reflux.

One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Recent Advances:

Baykov et al. (2017) introduced a one-pot, room-temperature synthesis using amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO), providing an efficient route to 3,5-disubstituted-1,2,4-oxadiazoles.

Reaction Scheme:

Amidoxime + Carboxylic acid ester + NaOH/DMSO → 1,2,4-oxadiazole

Experimental Conditions:

Parameter Details
Reagents Amidoximes, methyl or ethyl esters of carboxylic acids
Base NaOH
Solvent DMSO
Temperature Room temperature
Reaction Time 4–24 hours
Yield 11–90%

Notes:

  • Although longer reaction times are needed, this method offers high regioselectivity and broad substrate scope.

Nucleophilic Substitution at Chloromethyl Group with Potassium Cyanide (KCN)

Method Overview:

The chloromethyl group at the 5-position can undergo nucleophilic substitution with KCN to form cyanomethyl derivatives, which can be further transformed into nitriles or reduced to alkanes.

Reaction Scheme:

5-(Chloromethyl)-1,2,4-oxadiazole + KCN → 5-(Cyanomethyl)-1,2,4-oxadiazole

Research Data:

  • Reactions of chloromethyl-oxadiazoles with KCN in acetonitrile at elevated temperatures (82°C) produce cyanomethyl derivatives with yields often exceeding 80%.

  • Subsequent decyanation or reduction steps can yield the corresponding methyl derivatives, expanding the chemical space for biological evaluation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Typical Yield Advantages Limitations
Amidoxime cyclization with acyl chlorides Amidoximes + Acyl chlorides Reflux, pyridine/TBAF 50–85% Widely used, versatile Harsh conditions, purification issues
Chloromethylation Chloracetyl chloride + base 0°C to reflux Up to 99% High efficiency Reagent toxicity, selectivity issues
Cyclization with chlorocarbonyl derivatives Benzamidoximes + POCl₃ Reflux 70–85% High yields Use of toxic reagents
One-pot amidoxime synthesis Amidoximes + esters Room temp, NaOH/DMSO 11–90% Broad scope, mild Longer reaction times
Nucleophilic substitution with KCN Chloromethyl-oxadiazoles + KCN 82°C, acetonitrile >80% Functionalization flexibility Handling toxic cyanide

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.

Scientific Research Applications

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the oxadiazole and isoxazole rings may interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1. Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name 3-Substituent Molecular Weight (g/mol) Notable Properties/Activities
5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole 5-methylisoxazol-3-yl 214.61 Enhanced H-bonding, metabolic stability
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl 195.09 Lipophilic, aromatic interactions
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl 247.63 Electron-withdrawing, increased stability
5-(Chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Pyridin-4-yl 195.61 Improved solubility, basic character

Biological Activity

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its cytotoxicity against cancer cell lines and its interaction with molecular targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₈ClN₃O₂
  • CAS Number : 2092716-62-4
  • Molecular Weight : 201.67 g/mol

The presence of the chloromethyl and isoxazole groups suggests potential reactivity and biological activity, making it a candidate for further investigation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole against various cancer cell lines. The MTT assay was employed to assess cell viability after exposure to the compound.

Cell Line IC₅₀ (µM) Effect
HeLa29Significant cytotoxicity observed
MCF-773Moderate cytotoxicity observed

The compound demonstrated notable cytotoxicity towards HeLa cells, indicating its potential as an anticancer agent. The IC₅₀ values suggest that it is more effective against cervical adenocarcinoma compared to breast cancer cells (MCF-7) .

The mechanism underlying the cytotoxic effects of this oxadiazole derivative appears to involve interaction with topoisomerase I. Inhibition of this enzyme disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. Molecular docking studies have supported this hypothesis by showing favorable binding interactions between the compound and the active site of topoisomerase I .

Structure-Activity Relationship (SAR)

Exploration of the structure-activity relationship (SAR) of oxadiazole derivatives has revealed that modifications in the molecular structure can significantly influence biological activity. For example, the introduction of different substituents on the isoxazole ring or alterations in the oxadiazole moiety can enhance or diminish cytotoxic effects. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Case Studies and Literature Review

A literature review identified several studies focusing on similar oxadiazole compounds:

  • Antiproliferative Activity : A library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity. Some compounds exhibited significant cytotoxicity against human tumor cell lines, reinforcing the potential of oxadiazoles in cancer therapy .
  • Combination Therapies : Research has indicated that combining oxadiazole derivatives with known chemotherapeutic agents can enhance overall efficacy and reduce resistance in cancer treatments .

Q & A

Basic: What are the optimized synthetic routes for 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization reactions or multi-step protocols using precursors like substituted isoxazoles and chloromethylating agents. For example, analogous oxadiazoles are synthesized via:

  • Route A: Cyclization of hydroxylamine derivatives with nitriles under acidic conditions, requiring precise pH control (pH 4–5) and temperatures of 80–100°C to achieve yields >70% .
  • Route B: Coupling of pre-formed oxadiazole intermediates with chloromethyl groups using Lewis acid catalysts (e.g., ZnI₂) in anhydrous solvents, yielding 65–80% purity .

Critical Variables:

  • Temperature: Higher temperatures (>100°C) may degrade the chloromethyl group, reducing yield.
  • Catalyst: ZnI₂ improves electrophilic substitution efficiency but requires inert atmospheres to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance biological activity?

Methodological Answer:
SAR analysis of structurally similar oxadiazoles reveals:

  • Chloromethyl Group: Enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins (e.g., TIP47 in apoptosis induction) .
  • Isoxazole Substituent: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position improve metabolic stability but may reduce solubility .

Example:
Replacing the 3-phenyl group in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with a pyridyl moiety (e.g., 5-chloropyridin-2-yl) increased in vivo antitumor activity by 40% in MX-1 xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.